1-Benzyl-1,3-benzodiazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

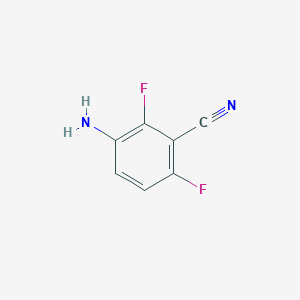

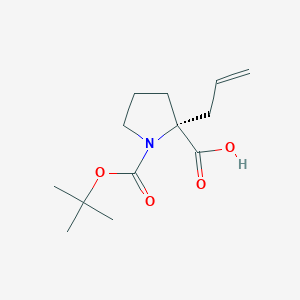

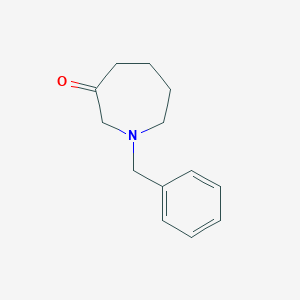

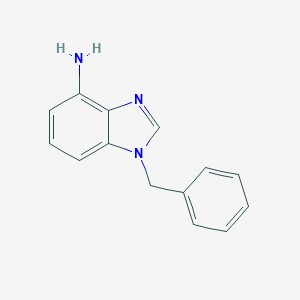

“1-Benzyl-1,3-benzodiazol-4-amine” is a chemical compound with the molecular formula C14H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of “1-Benzyl-1,3-benzodiazol-4-amine” and its derivatives has been reported in various scientific literature . The synthesis process often involves the reaction of benzylamine with other reagents to form the benzodiazole ring structure .Molecular Structure Analysis

The molecular structure of “1-Benzyl-1,3-benzodiazol-4-amine” consists of a benzyl group attached to a benzodiazole ring, which contains two nitrogen atoms . The molecular weight of the compound is 223.27 g/mol .Chemical Reactions Analysis

“1-Benzyl-1,3-benzodiazol-4-amine” and its derivatives have been found to exhibit a broad range of chemical and biological properties . They have been used as synthons in the development of new drugs .Physical And Chemical Properties Analysis

“1-Benzyl-1,3-benzodiazol-4-amine” is a solid compound . It has a molecular weight of 223.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 223.110947427 g/mol .Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial and Antioxidant Agent

1-Benzyl-1,3-benzodiazol-4-amine has shown promise in the medical field due to its antimicrobial and antioxidant properties . It has been studied for its potential to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as yeast like Candida albicans. This compound could be pivotal in developing new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern.

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of 1-Benzyl-1,3-benzodiazol-4-amine could be utilized to develop new pesticides . Its effectiveness against a range of microbial pathogens suggests it could help protect crops from bacterial and fungal diseases, potentially reducing crop losses and improving food security.

Material Science: Polymer Synthesis

The compound’s structural characteristics make it a candidate for creating novel polymers with potential applications in material science . These polymers could have unique properties, such as enhanced durability or chemical resistance, making them suitable for various industrial applications.

Environmental Science: Pollution Remediation

1-Benzyl-1,3-benzodiazol-4-amine may play a role in environmental science, particularly in pollution remediation strategies . Its chemical properties could be harnessed to develop materials or processes that help in the breakdown or absorption of pollutants, aiding in environmental clean-up efforts.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, this compound could be used as a reagent or a precursor in synthesizing other compounds used in chemical analysis . Its predictable reactions and stability under certain conditions make it a valuable tool for developing new analytical methodologies.

Biochemistry: Enzyme Inhibition

Research in biochemistry could explore the use of 1-Benzyl-1,3-benzodiazol-4-amine as an enzyme inhibitor . By affecting enzyme activity, it could provide insights into enzyme function and aid in the design of drugs that target specific biochemical pathways.

Pharmacology: Drug Synthesis

The heterocyclic structure of 1-Benzyl-1,3-benzodiazol-4-amine is significant in pharmacology. It can serve as a scaffold for synthesizing new drugs with potential therapeutic applications, such as antiviral, antitumor, or anti-inflammatory agents .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound could be involved in process optimization . Its properties might be used to improve the efficiency of chemical reactions, leading to more cost-effective and environmentally friendly manufacturing processes.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, which share a similar structure with 1-benzyl-1,3-benzodiazol-4-amine, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (22328 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

1-benzylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYBXATLKLSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,3-benzodiazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.